molecular formula C10H14O B181075 3-tert-Butylphenol CAS No. 585-34-2

3-tert-Butylphenol

Cat. No.: B181075
CAS No.: 585-34-2
M. Wt: 150.22 g/mol
InChI Key: CYEKUDPFXBLGHH-UHFFFAOYSA-N
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Description

3-tert-Butylphenol is an organic compound with the molecular formula C10H14O. It is a white to off-white crystalline powder with a distinct phenolic odor. This compound is a member of the phenol family, characterized by a tert-butyl group attached to the phenolic ring at the meta position. It is used in various industrial applications due to its unique chemical properties .

Scientific Research Applications

3-tert-Butylphenol has a wide range of applications in scientific research:

Safety and Hazards

3-tert-Butylphenol is considered hazardous. It can cause severe skin burns and eye damage . It is also harmful to aquatic life with long-lasting effects .

Mechanism of Action

Target of Action

3-tert-Butylphenol is an organic compound that has been studied for its potential effects on certain bacteria, particularly Streptococcus mutans . This bacterium is a common pathogen present in the oral cavity and is known to cause dental caries . The primary targets of this compound are the virulence factors of S. mutans, which include acidogenicity, aciduricity, adhesion, and biofilm formation .

Mode of Action

The compound interacts with its targets by impeding their function. For instance, this compound has been found to inhibit the biofilm formation of S. mutans at a concentration of 100 µg/ml without any lethal effect on the growth . It also significantly reduces the production of water-soluble and water-insoluble glucans, in concurrence with the downregulation of gtfBC genes . These genes are responsible for the synthesis of glucans, which are crucial for the adhesion and biofilm formation of S. mutans .

Biochemical Pathways

The affected biochemical pathways involve the production of glucans and the acidogenicity associated virulence factors such as lactate dehydrogenase and enolase . The enzymatic production of these factors is arrested upon this compound treatment . Additionally, the compound greatly reduces the acid tolerance ability of S. mutans through the impediment of F1F0-ATPase .

Pharmacokinetics

It’s known that the compound is practically insoluble in water , which may affect its absorption and distribution in the body

Result of Action

The result of this compound’s action is the inhibition of the virulence factors of S. mutans, leading to a reduction in the bacterium’s ability to form biofilms and cause dental caries . The compound’s action also results in the downregulation of several genes, including gtfB, gtfC, gtfD, vicRK, comDE, gbpB, smu0630, and relA .

Action Environment

The action of this compound is influenced by the environment in which it is applied. For instance, the compound’s efficacy against S. mutans is observed in the oral cavity, where the bacterium resides

Preparation Methods

Synthetic Routes and Reaction Conditions: 3-tert-Butylphenol can be synthesized through the alkylation of phenol with isobutylene. The reaction typically occurs in the presence of an acid catalyst, such as sulfuric acid, which facilitates the electrophilic substitution reaction. The reaction conditions include controlling the temperature and pH to ensure the desired product is obtained .

Industrial Production Methods: In industrial settings, the production of this compound involves several steps:

    Raw Material Preparation: Phenol and isobutylene are the primary raw materials. These materials undergo strict quality control to ensure purity and suitability for the reaction.

    Reaction Process: The alkylation reaction is carried out in a reactor where phenol, catalyst, and solvent are mixed. Isobutylene gas is introduced, and the reaction temperature is controlled.

    Post-Treatment: After the reaction, the mixture is treated with an alkaline absorbent to neutralize acidic by-products.

Chemical Reactions Analysis

Types of Reactions: 3-tert-Butylphenol undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Comparison with Similar Compounds

Uniqueness: 3-tert-Butylphenol is unique due to its specific positioning of the tert-butyl group at the meta position, which influences its chemical reactivity and biological activity differently compared to its isomers .

Properties

IUPAC Name

3-tert-butylphenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14O/c1-10(2,3)8-5-4-6-9(11)7-8/h4-7,11H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CYEKUDPFXBLGHH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC(=CC=C1)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID9044825
Record name 3-tert-Butylphenol
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Molecular Weight

150.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Physical Description

Off-white powder; [Sigma-Aldrich MSDS]
Record name 3-tert-Butylphenol
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Vapor Pressure

0.02 [mmHg]
Record name 3-tert-Butylphenol
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CAS No.

585-34-2
Record name 3-tert-Butylphenol
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Record name Phenol, 3-(1,1-dimethylethyl)-
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Record name Phenol, 3-(1,1-dimethylethyl)-
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Record name 3-tert-Butylphenol
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Record name 3-tert-butylphenol
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Record name PHENOL, 3-(1,1-DIMETHYLETHYL)-
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What are the known toxicological effects of 3-tert-Butylphenol on aquatic organisms?

A1: Research indicates that this compound exhibits acute toxicity to various aquatic organisms. A study [] evaluating the toxicity of four alkylphenols, including this compound, on microbes, invertebrates, and fish, found a significant variation in species sensitivity. The marine bacterium Vibrio fischeri displayed the highest susceptibility, with this compound demonstrating considerably higher toxicity compared to 2-isopropylphenol.

Q2: How does the structure of this compound influence its toxicity compared to other alkylphenols?

A2: The position of the alkyl group on the phenolic ring significantly influences the toxicity of alkylphenols. Studies using Vibrio fischeri [] observed a correlation between toxicity and the energy of the lowest unoccupied molecular orbital (ELUMO) of the alkylphenols. This suggests a distinct mode of action for polar narcotic alkylphenols like this compound in Vibrio fischeri compared to other test organisms, potentially due to differences in prokaryotic cell structure.

Q3: Can the aqueous solubility of this compound be predicted based on its structure?

A3: Yes, the aqueous solubility of this compound can be estimated using structure-property relationships. Research [] has shown that the liquid or supercooled liquid solubilities of various phenolic substances, including this compound, correlate well with the solute's LeBas molar volume and first-order valence molecular connectivity. These correlations allow for the prediction of aqueous solubility based on structural features.

Q4: Has the standard molar enthalpy of formation for this compound been determined?

A4: Yes, the standard molar enthalpy of formation (ΔfHmo) for this compound in the gaseous phase has been determined through experimental and computational methods. Calvet microcalorimetry was employed to measure the standard molar enthalpy of evaporation, while static bomb combustion calorimetry provided the standard molar enthalpy of combustion []. These values, in conjunction with computational calculations, resulted in a ΔfHmo of -198.0 ± 2.1 kJ mol(-1) for this compound.

Q5: How does the presence of a tert-butyl group in this compound affect its O-H bond dissociation energy compared to phenol?

A5: The tert-butyl group in this compound influences the O-H bond dissociation energy. Theoretical calculations using ab initio restricted Hartree-Fock (RHF) methods with the 6-31G basis set were used to determine the most stable geometries of both the phenol and its corresponding radical []. These calculations allowed for the estimation of the tert-butyl group's impact on the O-H bond dissociation energy.

Q6: What are the applications of this compound?

A7: this compound serves as an important intermediate in the synthesis of various chemicals. One prominent application is its use in producing etoxazole, a pesticide commonly employed to control mites []. The synthesis of 3-tert-Butylphenylethylether, a key intermediate in etoxazole production, utilizes this compound as a starting material.

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